N'-Hydroxy-2-(4-methyl-1-piperidinyl)-benzenecarboximidamide
Overview
Description
N'-Hydroxy-2-(4-methyl-1-piperidinyl)-benzenecarboximidamide is a useful research compound. Its molecular formula is C13H19N3O and its molecular weight is 233.31 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Evaluation
Several studies detail the synthesis and evaluation of novel compounds with structures similar to N'-Hydroxy-2-(4-methyl-1-piperidinyl)-benzenecarboximidamide, aimed at developing drugs with specific biological activities. For instance, research on novel benzimidazoles derived from indole synthesis evaluated their potential as selective neuropeptide Y Y1 receptor antagonists for developing anti-obesity drugs (Zarrinmayeh et al., 1998). Similarly, efforts to optimize NMDA receptor antagonists for neuroprotection and insomnia treatment have led to the synthesis of compounds with potential therapeutic benefits, including selective NR1/2B NMDA receptor antagonism (Zhou et al., 1999).
Pharmacological Properties
Compounds with structural elements of this compound exhibit a range of pharmacological properties. For example, JDTic, a compound with a piperidine element, has been studied for its κ-opioid receptor antagonist properties, showing potential for long-acting oral activity (Carroll et al., 2004). Other studies focus on the synthesis of piperidine derivatives for anti-acetylcholinesterase activity, aiming at developing antidementia agents (Sugimoto et al., 1990).
Potential Therapeutic Applications
The development of these compounds highlights their potential therapeutic applications. For example, sigma receptor imaging in the thorax with PET using piperidine derivatives has been explored for visualizing primary breast tumors (Caveliers et al., 2002). Another area of application is in the synthesis of paliperidone, an antipsychotic medication, illustrating the broader pharmaceutical applications of piperidine derivatives (Ji Ya-fei, 2010).
Properties
IUPAC Name |
N'-hydroxy-2-(4-methylpiperidin-1-yl)benzenecarboximidamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c1-10-6-8-16(9-7-10)12-5-3-2-4-11(12)13(14)15-17/h2-5,10,17H,6-9H2,1H3,(H2,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQIGSLOLHRSBDC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=CC=CC=C2C(=NO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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